

Toxicological studies and data for 4-Ethyl-2-methylaniline

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Compound of Interest

Compound Name: 4-Ethyl-2-methylaniline

Cat. No.: B3056488

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An In-Depth Technical Guide to the Toxicological Profile of **4-Ethyl-2-methylaniline**

Foreword: A Proactive Approach to Chemical Safety

In the landscape of chemical research and drug development, a thorough understanding of a compound's toxicological profile is not merely a regulatory hurdle but a cornerstone of scientific and ethical responsibility. This guide is dedicated to **4-Ethyl-2-methylaniline** (CAS No. 71757-56-7), a substituted aniline for which comprehensive public data is sparse. In the absence of a complete dossier, this document adopts a predictive and analog-based toxicological assessment. By examining the known metabolic pathways, toxic endpoints, and structure-activity relationships of closely related aniline derivatives, we can construct a scientifically robust, provisional safety profile. This approach allows researchers and developers to anticipate potential hazards, design safer handling protocols, and prioritize necessary experimental validations. We will delve into the mechanistic underpinnings of aniline toxicity, providing not just data, but the causal logic required for informed decision-making.

Section 1: Chemical Identity and Metabolic Fate

Physicochemical Properties

4-Ethyl-2-methylaniline is an aromatic amine with the molecular formula $C_9H_{13}N$.^{[1][2]} Its structure, featuring both ethyl and methyl substitutions on the aniline ring, influences its lipophilicity and, consequently, its absorption and distribution characteristics.

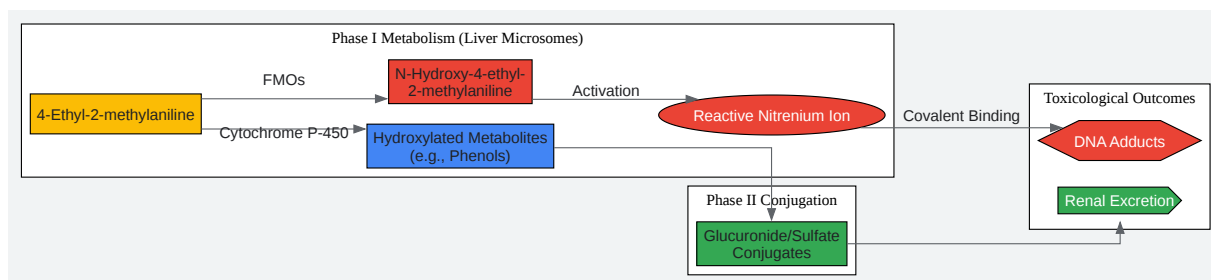
- Molecular Formula: $C_9H_{13}N$

- Molecular Weight: 135.21 g/mol [1][2]
- CAS Number: 71757-56-7[1][2]
- Appearance: Expected to be a liquid at room temperature, similar to other substituted anilines.

Anticipated Metabolic Pathways

The metabolism of aromatic amines is a critical determinant of their toxicity. Activation to reactive intermediates is often a prerequisite for genotoxic and carcinogenic effects. Based on studies of structurally similar compounds, the metabolism of **4-Ethyl-2-methylaniline** is expected to proceed via two primary routes mediated by hepatic microsomal enzymes.[3][4][5]

- **N-Oxidation:** This pathway, mediated by flavin-containing monooxygenases (FMOs), leads to the formation of N-hydroxy metabolites. These N-hydroxylated compounds are often unstable and can be further activated to form highly reactive nitrenium ions, which can covalently bind to macromolecules like DNA and proteins, initiating mutagenesis and carcinogenesis.[6] The formation of N-hydroxylated metabolites is a known indicator of methemoglobinemia and anemia, common toxicities associated with anilines.[6][7]
- **α -C-Oxidation (Ring and Alkyl Group):** This pathway is dependent on the cytochrome P-450 enzyme system.[3][4] It can involve hydroxylation of the aromatic ring or oxidation of the ethyl and methyl side chains. Ring hydroxylation is often a detoxification step, leading to more water-soluble compounds that can be readily excreted. However, as seen in the microbial degradation of the isomeric 2-Methyl-6-ethylaniline, oxidation can lead to the formation of hydroquinone and benzoquinone intermediates, which are themselves redox-active and potentially toxic.[8]



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*Anticipated metabolic activation of **4-Ethyl-2-methylaniline**.*

Section 2: Acute Toxicity Assessment

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance. For substituted anilines, this often includes methemoglobinemia, central nervous system depression, and irritation.[7]

Data from Structural Analogs

While specific LD₅₀ data for **4-Ethyl-2-methylaniline** is not readily available in public literature, data from analogous compounds provide a basis for hazard classification.

Compound	CAS No.	Route	Species	LD ₅₀ / Classificati on	Source(s)
4-Ethylaniline	589-16-2	Oral, Dermal, Inhalation	N/A	Toxic (Category 3)	[9]
N-Ethyl-N-methylaniline	613-97-8	Oral, Dermal, Inhalation	N/A	Toxic (Category 3)	[10]
2-Ethyl-N-methylaniline	1821-38-1	Oral, Dermal, Inhalation	N/A	Harmful (Category 4)	[11]
4,4'-Methylenebis (2-ethyl-6-methylaniline)	N/A	Oral, Dermal, Inhalation	N/A	Harmful (Category 4)	[12]

Based on this data, it is prudent to handle **4-Ethyl-2-methylaniline** as a substance that is potentially harmful or toxic if swallowed, inhaled, or in contact with skin.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) Symptoms of overexposure may include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin due to lack of oxygen).[\[7\]](#)[\[9\]](#)

Standard Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The OECD 423 guideline is a stepwise procedure that allows for hazard classification while minimizing animal use.[\[13\]](#)[\[14\]](#) It is the recommended approach for determining the acute oral toxicity of a novel substance.

Objective: To determine the acute oral toxicity of a test substance and classify it according to the Globally Harmonised System (GHS).[\[13\]](#)

Animal Model: Typically, young adult female rats (e.g., Wistar or Sprague-Dawley strains) are used, as they are often slightly more sensitive.[\[14\]](#)[\[15\]](#)

Step-by-Step Methodology:

- **Dose Selection & Preparation:** Based on available information (e.g., data from analogs), a starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[15] The test substance is typically prepared in an aqueous vehicle or, if necessary, in an oil like corn oil.[14]
- **Initial Dosing (Step 1):** Three fasted animals are dosed sequentially with the starting dose. The dosing is spaced (e.g., by 48 hours) to allow for the observation of mortality or clear signs of toxicity in the first animal before dosing the next.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory and nervous system activity), and changes in body weight for at least 14 days.[15][16][17]
- **Decision Logic & Subsequent Steps:**
 - If 2 or 3 animals die: The test is stopped, and the substance is classified in a higher toxicity category.
 - If 0 or 1 animal dies: The procedure is repeated with three additional animals at the next higher dose level.
 - Limit Test: If no mortality is observed at a starting dose of 2000 mg/kg, no further testing is needed, and the substance is classified as having low acute toxicity.[17]
- **Pathology:** At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Workflow for the OECD 423 Acute Toxic Class Method.

Section 3: Genotoxicity

Genotoxicity assessment is paramount for aromatic amines due to their well-established potential to act as mutagens and carcinogens following metabolic activation.

Evidence from Analogs and Mechanistic Insights

The genotoxicity of aniline derivatives can be complex and is not always detected by standard in vitro screening assays. A key study on 4,4'-methylene-bis-(2-ethyl-6-methylaniline) (MMEA),

a compound containing the same substituted aniline moiety, provides a critical insight:

- MMEA showed no genotoxicity in the Salmonella/microsome (Ames) test, the Drosophila melanogaster wing spot test, or in a 6-thioguanine resistance test with cultured fibroblasts. [\[18\]](#)
- However, DNA binding studies in rats revealed that MMEA produced DNA adducts in the liver at levels comparable to moderately strong genotoxic carcinogens. [\[18\]](#)

This discrepancy highlights a crucial point: the predictive value of in vitro tests, particularly the standard Ames assay, can be inadequate for some aromatic amines. [\[18\]](#) Steric hindrance from the ortho-substituents (the methyl group in **4-Ethyl-2-methylaniline**) may influence how the molecule is processed by the bacterial or cultured cell enzyme systems versus the whole animal. Therefore, a negative result in an Ames test should be interpreted with caution, and follow-up in vivo assessments are highly recommended.

Many other substituted anilines, such as 2,4,5-trimethylaniline and o-toluidine, are mutagenic in various systems, reinforcing the general concern for this chemical class. [\[6\]](#)[\[19\]](#)

Standard Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used initial screen for identifying substances that can produce gene mutations. [\[20\]](#)[\[21\]](#)[\[22\]](#) It uses several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) and assesses a chemical's ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. [\[21\]](#)[\[22\]](#)[\[23\]](#)

Objective: To evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in indicator strains of bacteria. [\[22\]](#)

Materials:

- S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
- Minimal glucose agar plates

- Top agar (with trace amounts of histidine/biotin)
- Test substance, negative control (vehicle), and positive controls (known mutagens)
- S9 fraction: A metabolic activation system derived from rat liver homogenate, containing microsomal enzymes (like cytochrome P-450) to mimic mammalian metabolism.[\[20\]](#)

Step-by-Step Methodology:

- Preparation: Prepare dilutions of the test substance. Prepare the S9 mix if metabolic activation is being tested.
- Incubation: In a test tube, combine the test substance, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without activation).[\[23\]](#)
- Plating: Add molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate, spreading it evenly.[\[23\]](#)[\[24\]](#) The small amount of histidine in the top agar allows the bacteria to undergo a few cell divisions, which is necessary for the mutation to be expressed.
- Incubation: Incubate the plates at 37°C for 48-72 hours.[\[23\]](#)
- Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies on the test plates compared to the negative control plates indicates a mutagenic effect.

Section 4: Carcinogenicity and Other Toxicities

Carcinogenicity

There are no specific long-term carcinogenicity studies on **4-Ethyl-2-methylaniline** in the public domain. However, the evidence from structural analogs is substantial and warrants a high degree of concern.

- o-Toluidine (2-methylaniline): Classified by the EPA as a probable human carcinogen (Group B2).[\[7\]](#) It is known to cause tumors of the spleen, liver, and urinary bladder in animals.[\[7\]](#)

- 2,4,5-Trimethylaniline: Demonstrated to induce liver carcinoma in rats and mice, as well as lung tumors.[\[19\]](#)
- General Concern: Many monocyclic aromatic amines are known or suspected carcinogens, with the urinary bladder being a common target organ in occupationally exposed humans.
[\[25\]](#)

Given the positive DNA adduct data for the closely related MMEA and the known carcinogenicity of other alkyl-substituted anilines, **4-Ethyl-2-methylaniline** should be considered a potential carcinogen until proven otherwise through long-term bioassays.[\[7\]](#)[\[18\]](#)
[\[19\]](#)

Reproductive and Developmental Toxicity

Data on the reproductive and developmental effects of **4-Ethyl-2-methylaniline** are lacking. However, studies on related compounds provide context:

- N-methylaniline: Oral administration to pregnant rats produced embryotoxic effects at doses of 4 mg/kg/day and higher, establishing this as the Lowest-Observed-Adverse-Effect Level (LOAEL) for progeny.[\[26\]](#)
- Methyl Ethyl Ketoxime (MEKO): High doses have been reported to potentially cause developmental abnormalities.[\[27\]](#)

These findings suggest that **4-Ethyl-2-methylaniline** could pose a risk to development, and appropriate handling precautions should be taken by individuals of reproductive age.

Conclusion

This toxicological guide for **4-Ethyl-2-methylaniline**, while based on analog data and mechanistic reasoning, provides a strong foundation for risk assessment and experimental design. The primary concerns for this compound, consistent with its chemical class, are acute toxicity (harmful/toxic), genotoxicity via DNA adduct formation, and potential carcinogenicity. Standard in vitro genotoxicity assays may not be sufficient to rule out mutagenic potential. Researchers, scientists, and drug development professionals should handle this compound with appropriate engineering controls and personal protective equipment suitable for a potentially toxic and carcinogenic substance. Further experimental validation, including an

acute toxicity study (OECD 423), a robust battery of genotoxicity tests (including an in vivo assessment), and a repeated-dose study, is strongly recommended to definitively characterize its toxicological profile.

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